Linarin

Catalog No.
S533195
CAS No.
480-36-4
M.F
C28H32O14
M. Wt
592.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Linarin

CAS Number

480-36-4

Product Name

Linarin

IUPAC Name

5-hydroxy-2-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one

Molecular Formula

C28H32O14

Molecular Weight

592.5 g/mol

InChI

InChI=1S/C28H32O14/c1-11-21(31)23(33)25(35)27(39-11)38-10-19-22(32)24(34)26(36)28(42-19)40-14-7-15(29)20-16(30)9-17(41-18(20)8-14)12-3-5-13(37-2)6-4-12/h3-9,11,19,21-29,31-36H,10H2,1-2H3/t11-,19+,21-,22+,23+,24-,25+,26+,27+,28+/m0/s1

InChI Key

YFVGIJBUXMQFOF-PJOVQGMDSA-N

SMILES

O=C1C=C(C2=CC=C(OC)C=C2)OC3=CC(O[C@H]4[C@@H]([C@H]([C@@H]([C@@H](CO[C@H]5[C@@H]([C@@H]([C@H]([C@H](C)O5)O)O)O)O4)O)O)O)=CC(O)=C13

Solubility

Soluble in DMSO

Synonyms

acaciin, linarin

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)O)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)O)O)O)O)O)O

Description

The exact mass of the compound Linarin is 592.1792 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Antioxidant Properties

Linarin exhibits strong antioxidant activity, potentially protecting cells from damage caused by free radicals. These free radicals contribute to various chronic diseases. In vitro studies have shown Linarin's ability to scavenge free radicals and inhibit lipid peroxidation, a process linked to cellular damage [].

Anti-inflammatory Effects

Research suggests Linarin might possess anti-inflammatory properties. Studies on mice indicate Linarin's potential to reduce inflammation and improve symptoms in models of inflammatory bowel disease []. Further research is needed to confirm these findings and explore the underlying mechanisms.

Linarin is a glycosylated flavonoid, specifically classified as acacetin 7-O-rutinoside, with the chemical formula C28H32O14 and a CAS number of 480-36-4. It is primarily found in various plant species from the Asteraceae and Lamiaceae families, notably in Cirsium spp. and Buddleja spp. . Linarin is recognized for its potential therapeutic attributes, exhibiting a diverse range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.

Typical of flavonoids. It can undergo hydrolysis to release acacetin and rhamnose or glucose units. The stability of linarin under recommended storage conditions indicates that it does not readily react with common reagents or conditions unless subjected to extreme environments or specific catalysts . Additionally, linarin has been noted to interact with enzymes such as acetylcholinesterase, where it acts as an inhibitor .

Linarin demonstrates numerous biological activities:

  • Neuroprotective Effects: It has been shown to prevent neurotoxicity induced by amyloid beta peptides through the activation of signaling pathways like PI3K/Akt .
  • Antioxidant Activity: Linarin exhibits significant antioxidant properties, which contribute to its protective effects against oxidative stress.
  • Anti-inflammatory Properties: This compound can inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases .
  • Acetylcholinesterase Inhibition: Linarin has been reported to inhibit acetylcholinesterase activity, which may have implications for neurodegenerative disorders like Alzheimer's disease .

The synthesis of linarin can be achieved through various methods:

  • Natural Extraction: Linarin is commonly isolated from plant extracts using solvent extraction techniques such as methanol or ethanol followed by chromatographic methods like column chromatography or high-performance liquid chromatography (HPLC) .
  • Semisynthesis: Recent studies have demonstrated the semisynthesis of linarin from other flavonoids, such as diosmin, through specific chemical modifications .

Linarin has several applications in various fields:

  • Pharmaceuticals: Due to its biological activities, linarin is being explored as a potential therapeutic agent for neurodegenerative diseases and inflammatory conditions.
  • Nutraceuticals: Its antioxidant properties make it a candidate for dietary supplements aimed at promoting health and preventing chronic diseases.
  • Cosmetics: The compound's anti-inflammatory and antioxidant properties are valuable in cosmetic formulations aimed at skin protection .

Studies on linarin's interactions reveal its ability to modulate various biochemical pathways. For instance:

  • It has been observed to interact with acetylcholinesterase, leading to a decrease in enzyme activity .
  • Linarin's neuroprotective effects involve its interaction with signaling molecules that regulate cell survival and apoptosis in neuronal cells .

Linarin shares structural similarities with several other flavonoids. Here are some comparable compounds:

Compound NameStructure SimilarityUnique Attributes
AcacetinSimilar backboneExhibits anti-cancer properties
DiosminGlycosylated flavonoidKnown for vascular health benefits
RutinGlycosylated flavonoidStrong antioxidant and anti-inflammatory effects
QuercetinFlavonoidBroad-spectrum antioxidant and anti-allergic effects

Linarin's uniqueness lies in its specific glycosylation pattern and its potent neuroprotective and acetylcholinesterase inhibitory activities, distinguishing it from other similar compounds .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.5

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

7

Exact Mass

592.17920569 g/mol

Monoisotopic Mass

592.17920569 g/mol

Heavy Atom Count

42

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

HBH2I685IU

Other CAS

480-36-4

Wikipedia

Linarin

Dates

Modify: 2023-08-15
1. Xu, Z.-F., Sun, X.-K., Lan, Y., et al. Linarin sensitizes tumor necrosis factor-related apoptosis (TRAIL)-induced ligand-triggered apoptosis in human glioma cells and in xenograft nude mice. Biomed. Pharmacother. 95, 1607-1618 (2017).
2. Han, X., Wu, Y.-C., Meng, M., et al. Linarin prevents LPS‑induced acute lung injury by suppressing oxidative stress and inflammation via inhibition of TXNIP/NLRP3 and NF‑κB pathways. Int. J. Mol. Med. 42(3), 1460-1472 (2018).
3. Pan, H., Zhang, J., Wang, Y., et al. Linarin improves the dyskinesia recovery in Alzheimer’s disease zebrafish by inhibiting the acetylcholinesterase activity. Life Sci. 222, 112-116 (2019).

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